Benzene-1,4-diamine;perchloric acid
Description
Benzene-1,4-diamine (C₆H₈N₂), also known as para-phenylenediamine (PPD), is an aromatic diamine with two amine groups in the para positions. When combined with perchloric acid (HClO₄), it forms a diperchlorate salt, likely structured as (C₆H₁₀N₂)·2ClO₄⁻, analogous to the synthesis of butane-1,4-diammonium diperchlorate in . This compound is hypothesized to exhibit high thermal stability and ionic character due to the strong acidity of HClO₄ and the basicity of the diamine.
Properties
CAS No. |
24827-80-3 |
|---|---|
Molecular Formula |
C6H10Cl2N2O8 |
Molecular Weight |
309.06 g/mol |
IUPAC Name |
benzene-1,4-diamine;perchloric acid |
InChI |
InChI=1S/C6H8N2.2ClHO4/c7-5-1-2-6(8)4-3-5;2*2-1(3,4)5/h1-4H,7-8H2;2*(H,2,3,4,5) |
InChI Key |
HDQWABDQARKJRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitrobenzene Derivatives: Benzene-1,4-diamine can be synthesized by the reduction of 1,4-dinitrobenzene using reducing agents such as iron powder in acidic medium.
Hydrogenation: Another method involves the hydrogenation of 1,4-dinitrobenzene in the presence of a catalyst like palladium on carbon.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, benzene-1,4-diamine is produced by catalytic hydrogenation of 1,4-dinitrobenzene.
Reduction with Iron Powder: This method involves the reduction of 1,4-dinitrobenzene using iron powder in an acidic medium, followed by purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene-1,4-diamine can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; sulfuric acid for sulfonation.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Substituted benzene derivatives.
Scientific Research Applications
Chemistry:
Dye Synthesis: Benzene-1,4-diamine is used as an intermediate in the synthesis of azo dyes and other colorants.
Polymer Production: It is a precursor for the production of high-performance polymers such as Kevlar.
Biology and Medicine:
Hair Dyes: The compound is a key ingredient in oxidative hair dyes due to its ability to impart long-lasting color.
Research on Detoxification Mechanisms: Studies have investigated the detoxification pathways of benzene-1,4-diamine derivatives in human skin cells.
Industry:
Rubber Industry: Used as an antioxidant in the rubber industry to prevent degradation.
Photographic Chemicals: Employed in the production of photographic developers.
Mechanism of Action
Molecular Targets and Pathways:
Oxidative Hair Dyes: In hair dyes, benzene-1,4-diamine undergoes oxidation to form colored compounds that bind to the hair shaft, providing long-lasting color.
Detoxification: The compound is metabolized by enzymes such as N-acetyltransferase-1 (NAT-1) in human skin cells, leading to the formation of less toxic metabolites.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares Benzene-1,4-diamine;perchloric acid with structurally related compounds:
*Hypothetical structure inferred from analogous synthesis in .
Application-Specific Performance
- Polymers : Unmodified PPD is preferred for Kevlar due to its rigid backbone. Substituted derivatives (e.g., N1-(4-Chlorophenyl)-PPD) disrupt crystallinity, reducing tensile strength .
- Dyes : 2-Chloro-PPD forms more stable azo bonds than PPD, improving dye fastness but increasing toxicity risks .
- Pharmaceuticals : Trifluoromethyl-PPD derivatives exhibit enhanced lipophilicity, improving blood-brain barrier penetration .
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